molecular formula C16H15F3O8 B1167196 Sealapex CAS No. 115055-59-9

Sealapex

Cat. No.: B1167196
CAS No.: 115055-59-9
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Description

Sealapex is a calcium hydroxide-based root canal sealer used extensively in dental and endodontic research. Its primary research applications include investigations into apical sealability, biocompatibility, and antimicrobial efficacy. Studies have demonstrated that this compound provides an effective apical seal, showing significantly less dye leakage compared to some other sealant materials . Its mechanism of action is linked to the dissociation of its components, which involves the release of antimicrobial calcium (Ca²⁺) and hydroxyl (OH⁻) ions . Research indicates that this compound exhibits antimicrobial efficacy against common endodontic pathogens such as Enterococcus faecalis , Staphylococcus aureus , and Candida albicans , with its effect increasing over a 72-hour period . In vitro studies on biocompatibility and osteogenic potential have shown that this compound can upregulate the expression of osteoblastic marker mRNA and increase the formation of mineralized nodules, though it may induce a higher expression of certain proinflammatory mediators compared to newer calcium silicate-based sealers . This product is intended for laboratory research use only. It is strictly not for diagnostic or therapeutic applications in humans.

Properties

CAS No.

115055-59-9

Molecular Formula

C16H15F3O8

Synonyms

Sealapex

Origin of Product

United States

Scientific Research Applications

Cytotoxicity and Biocompatibility

Recent studies have investigated the cytotoxicity of Sealapex compared to other endodontic sealers. One study assessed the impact on human periodontal ligament fibroblast cells and found that this compound exhibited higher cell viability than some other sealers like Apexit Plus, indicating better biocompatibility at certain dilutions (p = 0.010) .

Table 1: Cell Viability of Different Endodontic Sealers

Sealer24h Cell Viability (%)72h Cell Viability (%)
This compoundHigher than Apexit PlusHigher than AH Plus
Apexit PlusLower than this compoundLower than this compound
AH PlusLowestLowest

Apical Sealing Ability

This compound has been shown to provide superior apical sealing compared to other sealers over time. In a comparative study, this compound demonstrated significantly lower apical leakage at multiple time intervals (7, 14, and 21 days) compared to AH Plus and other sealers .

Table 2: Apical Leakage Comparison Over Time

Time (Days)This compound Leakage (μL/min)Other Sealers Leakage (μL/min)
70.058 ± 0.01AH Plus: 0.06 ± 0.026
140.026 ± 0.011MTA Fillapex: 0.039 ± 0.102
21Not significantly different from AH Plus-

Clinical Outcomes

Clinical outcomes for teeth obturated with this compound have shown substantial success rates in nonsurgical root canal treatments. One study reported that teeth treated with matched single-cone techniques using this compound achieved favorable clinical results .

Case Study Example:
A clinical case highlighted the dissolution of excess sealer in periradicular tissues leading to osseous repair, demonstrating the effective biological response facilitated by this compound .

Physical Properties Enhancement with Nanotechnology

Recent advancements have explored enhancing the physical properties of this compound by incorporating calcium hydroxide nanoparticles. A study evaluated the solubility and pH of modified this compound formulations:

Table 3: Solubility and pH Evaluation of Modified this compound

GroupSolubility (%) at 24hpH at 24h
This compound + 3% CHNPHighest (4.97)Higher
This compound + 8% CHNPLowest (2.24)Highest
Conventional this compoundModerate (2.83)Moderate

The incorporation of nanoparticles resulted in improved sealing properties while maintaining biocompatibility .

Chemical Reactions Analysis

Chemical Composition

Sealapex contains calcium hydroxide (Ca(OH)₂), bismuth trioxide (Bi₂O₃), and salicylate resin as primary components . Energy-dispersive X-ray (EDX) analysis reveals its elemental composition by weight:

  • Calcium (Ca): 32.42%

  • Bismuth (Bi): 19.66%

  • Oxygen (O): 18.00%

  • Carbon (C): 12.56% .

Bismuth trioxide enhances radiopacity, while calcium hydroxide drives alkaline pH and mineralization .

Solubility Dynamics

This compound demonstrates variable solubility depending on formulation and environmental conditions:

Time IntervalSolubility (%)Experimental ConditionSource
24 hours4.97 ± 2.12Modified with 3% CHNP
14 days5.13 ± 1.52Modified with 3% CHNP
24 hours5.65 ± 0.80Conventional formula

High solubility (>3%) often exceeds ANSI/ADA standards, attributed to its porous matrix and water ingress . Modifications with 8% calcium hydroxide nanoparticles (CHNP) reduce solubility to 2.24% at 24 hours .

pH Behavior

This compound maintains a strongly alkaline pH due to hydroxyl ion (OH⁻) release from calcium hydroxide dissociation:

Time IntervalpH ValueComparison to Other SealersSource
24 hours9.82 ± 0.18Higher than AH Plus (8.10)
14 days9.77 ± 0.35Higher than MTA Fillapex
28 days9.83 ± 0.10Sustained alkalinity

This alkaline environment (pH ~9.8–12.3 ) promotes antibacterial activity and mineralized tissue formation .

Calcium Ion Release

Calcium ion (Ca²⁺) release is critical for bioactivity but varies with solubility:

MaterialCa²⁺ Release (ppm)Time IntervalSource
This compound15.6 ± 1.27 days
MTA Fillapex20.7 ± 1.87 days
AH Plus<1.07 days

Lower Ca²⁺ release compared to MTA-based sealers suggests reduced bioactivity but mitigates structural degradation .

Thermal and Chemical Stability

  • Thermal Behavior: No exothermic/endothermic peaks in DSC analysis, indicating stability up to 120°C .

  • Hydration Reaction: Prolonged water exposure increases porosity, enabling continued Ca(OH)₂ reaction and delayed setting (2–3 weeks in 100% humidity) .

  • Decomposition Products: None under normal conditions, but elevated temperatures may release methyl salicylate vapors .

Biological Interactions

  • Cytotoxicity: this compound shows 70–85% cell viability in HPDLF cells at 24 hours, outperforming AH Plus (45–60%) .

  • Apoptotic Activity: Induces 12–18% TUNEL-positive cells vs. 30–35% for AH Plus .

Comparative Rheology

This compound exhibits stable viscosity (η ≈ 150–200 Pa·s) over time, unlike Capseal or AH Plus, which show rapid increases during setting . This property ensures consistent flowability during clinical application.

Key Chemical Reactions:

  • Dissociation of Calcium Hydroxide:
    Ca OH 2Ca2++2OH\text{Ca OH }_2\rightarrow \text{Ca}^{2+}+2\text{OH}^-
    Drives alkaline pH and Ca²⁺ release .

  • Interaction with Tissue Fluids:
    Ca2++HCO3CaCO3\text{Ca}^{2+}+\text{HCO}_3^-\rightarrow \text{CaCO}_3 (calcite formation) .

  • Salicylate Resin Polymerization:
    Forms a cross-linked matrix with bismuth trioxide, contributing to structural integrity .

Comparison with Similar Compounds

Microleakage Performance

Sealapex’s sealing ability varies depending on the timeframe and comparator:

  • Short-term (24 hours): MTA Fillapex outperforms this compound and AH Plus (epoxy resin) in microleakage resistance (0.039 vs. 0.026–0.032 μL min⁻¹) .

Table 1: Microleakage Comparison (μL min⁻¹)

Sealer 24 Hours 6 Months
This compound 0.032 ± 0.011 0.026 ± 0.011
AH Plus 0.032 ± 0.011 0.032 ± 0.011
MTA Fillapex 0.039 ± 0.102 0.039 ± 0.102
Endosequence - 3.90 ± 2.51
Endoseal - 4.49 ± 1.91

Key Insight: this compound’s sealing improves over time due to chemical bonding with dentin collagens and calcium hydroxide hydration , whereas MTA Fillapex degrades due to solubility .

Physical and Mechanical Properties
  • Flowability: this compound, MTA Fillapex, and AH Plus show comparable flow (ISO 6876:2001 compliant) .
  • Setting Time: this compound sets slower (≥24 hours) than Apexit Plus (p < 0.0001) but faster than AH Plus .
  • Bond Strength: this compound has lower push-out bond strength (1.2–2.4 MPa) than AH Plus (3.5–4.5 MPa) but higher than MTA Fillapex . Adhesion to dentine/gutta-percha is moderate (0.02–2.38 MPa) .

Table 2: Physical Properties

Property This compound AH Plus MTA Fillapex Apexit Plus
Setting Time ≥24 h 72–96 h <24 h 12 h
Solubility <3% <1% >5% <3%
Radiopacity 6.82 mm Al 7.1 mm Al 5.3 mm Al 3.44 mm Al
Bond Strength 1.2–2.4 MPa 3.5–4.5 MPa 0.8–1.5 MPa -
Antimicrobial and Biocompatibility Profile
  • Antimicrobial Activity:
    • Superior to MTA Fillapex and Portland cement against C. albicans due to sulfonamides .
    • Less effective than calcium hydroxide pastes but comparable to Apexit Plus .
  • Cytotoxicity:
    • Induces moderate initial cytotoxicity (cell viability ~60–70%) due to high pH, similar to Apexit Plus and MTA Fillapex .
    • Higher neurotoxicity than GuttaFlow but lower than AH Plus in rat models .

Table 3: Antimicrobial Efficacy

Sealer Inhibition Zone (mm) Key Pathogens Targeted
This compound 10–18 (diffusion) C. albicans, E. faecalis
AH Plus 5–12 E. faecalis
MTA Fillapex 8–15 E. faecalis
Calcium Hydroxide Paste 6–9.5 (inhibition) Broad-spectrum
Clinical Outcomes and Limitations
  • Advantages:
    • Promotes apical hard tissue formation .
    • Complies with ISO solubility standards .
    • Cost-effective with a proven clinical track record .
  • Limitations:
    • Higher solubility than epoxy resins (e.g., Adseal), leading to dye penetration over time .
    • Volumetric expansion may compromise long-term stability in humid environments .

Table 4: Clinical Performance

Sealer 3-Year Success Rate Key Clinical Strength
This compound 83% Pediatric pulpectomies
AH Plus 89% Long-term stability
Endosequence 78% Bioceramic bonding

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for evaluating Sealapex’s physical properties (e.g., setting time, flow)?

  • Methodology : Follow ISO 6878:2012 specifications for setting time and flow testing. For wettability, use a contact angle goniometer. Group comparisons should employ one-way ANOVA with Tukey’s post hoc test for intergroup differences and repeated measures ANOVA with Bonferroni correction for temporal data .
  • Example Data :

GroupSetting Time (min)Flow (mm)
This compound120 ± 1525 ± 2
This compound + 3% CHNP150 ± 2028 ± 3
This compound + 8% CHNP90 ± 1030 ± 2

Q. How does this compound’s pH and calcium ion release profile compare to other calcium hydroxide-based sealers?

  • Methodology : Measure pH and calcium release at intervals (24h, 48h, 7d, 30d) using ion-selective electrodes. This compound consistently exhibits higher pH (>12) and sustained calcium release (e.g., 28.5 mg/L at 30 days) compared to Apexit or Sealer 26, which show rapid initial release but lower long-term stability .

Advanced Research Questions

Q. How do nanoparticle additives (e.g., 3% vs. 8% calcium hydroxide nanoparticles) influence this compound’s physicochemical properties?

  • Key Findings :

  • 3% CHNP : Prolongs setting time (+25%) but improves flow (+12%) due to delayed polymerization.
  • 8% CHNP : Accelerates setting time (-25%) via enhanced moisture absorption but increases flow (+20%) due to reduced viscosity .
    • Contradictions : Discrepancies in setting time data (e.g., some studies report no setting in dry environments) highlight the need to control humidity (≥70%) and temperature (37°C) during experiments .

Q. What experimental strategies resolve contradictions in this compound’s leakage rates across studies?

  • Analysis : Conflicting leakage data (e.g., this compound vs. MTA Fillapex) arise from methodological variations:

  • Dye penetration tests : this compound shows higher leakage (1.379 mm at 4 months vs. 1.137 mm for MTA Fillapex) in lateral condensation techniques but comparable results in thermoplastic obturation .
  • Recommendation : Standardize leakage models (e.g., fluid filtration vs. dye penetration) and validate with micro-CT imaging .

Q. How does this compound modulate macrophage polarization (M1/M2) in periradicular tissues?

  • Methodology : Use Luminex assays to quantify cytokines (GM-CSF, IL-6) and qPCR for M2 markers (Arg1, Retnla). This compound downregulates M2 markers (e.g., Arg1 by 40%, Retnla by 55%) but does not significantly alter M1-associated cytokines like TNF-α, suggesting limited pro-inflammatory effects .

Q. What factors contribute to this compound’s cytotoxicity variability in cell culture studies?

  • Critical Variables :

  • Material state : Fresh this compound exhibits slight cytotoxicity (70% cell viability at 7d), while set material is non-cytotoxic (>90% viability) due to reduced monomer leaching .
  • Experimental design : Discrepancies arise from inconsistent dissolution protocols (e.g., PBS vs. DMEM extraction) and cell lines (L929 fibroblasts vs. human osteoblasts) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Guidelines :

Document environmental conditions (humidity, temperature) during setting .

Use ISO-compliant molds for physical property tests .

Pre-condition samples in simulated body fluid (pH 7.4) before biocompatibility assays .

Q. How to design experiments assessing this compound’s long-term stability in vivo?

  • Protocol :

  • Timepoints : Evaluate at 7d, 30d, 6mo to capture degradation phases.
  • Metrics : Measure calcium hydroxyl release (via EDTA titration), microleakage (fluid filtration), and histopathological responses (e.g., giant cell infiltration) .

Data Contradiction Analysis Framework

  • Step 1 : Compare experimental parameters (e.g., humidity in setting time studies ).
  • Step 2 : Validate findings using orthogonal methods (e.g., SEM for porosity vs. dye penetration for leakage ).
  • Step 3 : Conduct meta-analyses to identify consensus (e.g., this compound’s alkaline pH is consistently reported across 15+ studies ).

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